molecular formula C9H8N2O2 B12975984 2-Ethyl-5-nitrobenzonitrile

2-Ethyl-5-nitrobenzonitrile

Cat. No.: B12975984
M. Wt: 176.17 g/mol
InChI Key: SOLTVIAYHGBTBF-UHFFFAOYSA-N
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Description

2-Ethyl-5-nitrobenzonitrile is an organic compound with the molecular formula C9H8N2O2 It is a derivative of benzonitrile, characterized by the presence of an ethyl group at the second position and a nitro group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-nitrobenzonitrile typically involves nitration of 2-ethylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydroxide, water, and heat.

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed:

    Reduction: 2-Ethyl-5-aminobenzonitrile.

    Substitution: 2-Ethyl-5-nitrobenzamide.

    Oxidation: 2-Carboxy-5-nitrobenzonitrile.

Scientific Research Applications

2-Ethyl-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its derivatives could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-nitrobenzonitrile and its derivatives depends on the specific chemical reactions they undergo. For instance, the reduction of the nitro group to an amino group involves the transfer of electrons and protons to the nitro group, resulting in the formation of an amine. The molecular targets and pathways involved in these reactions are determined by the specific functional groups present in the compound and the reagents used.

Comparison with Similar Compounds

    2-Methyl-5-nitrobenzonitrile: Similar structure but with a methyl group instead of an ethyl group.

    2-Fluoro-5-nitrobenzonitrile: Contains a fluoro group instead of an ethyl group.

    2-Chloro-5-nitrobenzonitrile: Contains a chloro group instead of an ethyl group.

Comparison: 2-Ethyl-5-nitrobenzonitrile is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it undergoes. The ethyl group can provide steric hindrance and electronic effects that differ from those of other substituents like methyl, fluoro, or chloro groups. This uniqueness can be exploited in designing specific reactions and applications for this compound.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-ethyl-5-nitrobenzonitrile

InChI

InChI=1S/C9H8N2O2/c1-2-7-3-4-9(11(12)13)5-8(7)6-10/h3-5H,2H2,1H3

InChI Key

SOLTVIAYHGBTBF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)[N+](=O)[O-])C#N

Origin of Product

United States

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